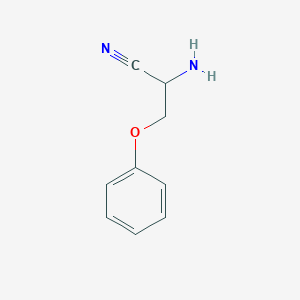

2-Amino-3-phenoxypropanenitrile

Description

Structure

3D Structure

Properties

CAS No. |

110888-09-0 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-amino-3-phenoxypropanenitrile |

InChI |

InChI=1S/C9H10N2O/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8H,7,11H2 |

InChI Key |

DNEJZDBNECLGQF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCC(C#N)N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C#N)N |

Synonyms |

Propanenitrile, 2-amino-3-phenoxy- |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Phenoxypropanenitrile

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-amino-3-phenoxypropanenitrile molecule in a highly convergent manner, often from readily available starting materials. These approaches include multicomponent reactions and targeted strategies for forming the nitrile and introducing the phenoxy group.

Multicomponent Condensation Reactions

The most prominent direct synthesis method for α-aminonitriles is the Strecker synthesis, a classic multicomponent reaction. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comarkat-usa.org This reaction typically involves the one-pot condensation of an aldehyde, an amine (commonly ammonia (B1221849) or an ammonium (B1175870) salt), and a cyanide source. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the logical aldehyde precursor would be phenoxyacetaldehyde (B1585835).

The general mechanism of the Strecker synthesis begins with the reaction of the aldehyde with ammonia to form an imine intermediate. masterorganicchemistry.comwikipedia.org Subsequent nucleophilic attack of the cyanide ion on the imine carbon leads to the formation of the α-aminonitrile. masterorganicchemistry.comwikipedia.org The reaction is often carried out in aqueous or alcoholic solutions and can be promoted by mild acid catalysis. masterorganicchemistry.com

Table 1: Hypothetical Strecker Reaction for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Phenoxyacetaldehyde | Ammonia (or NH₄Cl) | Potassium Cyanide (KCN) | This compound |

While specific literature detailing this exact transformation for this compound is not abundant, the Strecker synthesis is a robust and widely applicable method for a vast range of aldehydes, suggesting its feasibility for phenoxyacetaldehyde. wikipedia.orgarkat-usa.org

Nitrile Group Formation Strategies

Beyond the direct multicomponent Strecker synthesis, other strategies for nitrile group formation can be envisaged. One common method for synthesizing nitriles is the dehydration of primary amides. In a potential synthetic route to this compound, the corresponding 2-amino-3-phenoxypropanamide could be subjected to dehydration using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Another approach involves the nucleophilic substitution of a suitable leaving group with a cyanide salt. For instance, a precursor such as 2-amino-3-phenoxy-1-halopropane could theoretically react with a cyanide salt to introduce the nitrile functionality. However, the reactivity of the substrate and potential side reactions would need to be carefully considered.

Introduction of the Phenoxy Moiety

The phenoxy group can be introduced at different stages of the synthesis. In a convergent approach, using phenoxyacetaldehyde as a starting material in a Strecker reaction directly incorporates the phenoxy moiety. masterorganicchemistry.comwikipedia.org

Alternatively, a nucleophilic substitution reaction could be employed. For example, a substrate containing a suitable leaving group at the 3-position, such as 2-amino-3-hydroxypropanenitrile (B2468834) (serine nitrile), could be reacted with a phenoxide source. The synthesis of serine nitrile itself can be achieved via a Strecker reaction starting from glycolaldehyde. nih.gov O-Arylation of the hydroxyl group would then yield the desired product. This approach allows for the late-stage introduction of the phenoxy group, which can be advantageous for creating a library of analogues with different ether linkages.

Convergent and Divergent Synthesis Strategies

A convergent synthesis strategy for this compound would involve the coupling of two or more fragments of similar complexity in the later stages of the synthesis. The aforementioned Strecker reaction using phenoxyacetaldehyde is a prime example of a convergent approach, as it assembles the three key components (phenoxyethyl, amino, and nitrile groups) in a single step. nih.gov

A divergent strategy, on the other hand, would involve the synthesis of a common intermediate that can be elaborated into a variety of final products. For instance, a common precursor like 2-amino-3-hydroxypropanenitrile could be synthesized and then reacted with various substituted phenols to generate a library of 2-amino-3-aryloxypropanenitriles, including the target compound. This approach is particularly useful for exploring structure-activity relationships in medicinal chemistry.

Catalytic Development in this compound Synthesis

The development of catalytic methods, particularly asymmetric catalysis, has been a major focus in the synthesis of α-aminonitriles to control stereochemistry.

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for the asymmetric Strecker reaction, offering a metal-free alternative to traditional catalysts. nih.gov Various chiral organocatalysts, such as thioureas and phosphoric acids, have been shown to effectively catalyze the enantioselective addition of cyanide to imines. nih.gov

In the context of synthesizing an enantiomerically enriched form of this compound, a chiral organocatalyst would be employed to control the facial selectivity of the cyanide addition to the imine derived from phenoxyacetaldehyde. Research has shown that even for challenging aliphatic aldehydes, good to excellent enantioselectivities can be achieved using appropriate organocatalytic systems.

Table 2: Examples of Organocatalysts Used in Asymmetric Strecker Reactions

| Catalyst Type | Example Catalyst | Typical Substrates |

| Thiourea (B124793) | Jacobsen's thiourea catalyst | Aromatic and aliphatic imines |

| Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Imines |

| Amine-based | Proline and its derivatives | Aldehydes (via enamine catalysis for other reactions) |

Transition Metal-Mediated Syntheses

The direct synthesis of this compound using transition metal catalysts is not extensively documented in publicly available research. However, the synthesis of structurally related aminonitriles and their derivatives frequently employs transition metals, suggesting potential pathways for the target molecule. These methods often offer high efficiency and selectivity.

Transition metal complexes can play a crucial role in various synthetic strategies leading to aminonitriles. For instance, the synthesis of related compounds, such as 2-amino-4H-chromenes, has been achieved using magnetically recoverable nanocatalysts like Fe3O4@SiO2@CeO2 and Cu0.5Co0.5Fe2O4. researchgate.net These catalysts facilitate multicomponent reactions, often under solvent-free conditions, which could be adapted for a three-component reaction involving phenoxyacetaldehyde, a cyanide source, and an ammonia source to yield this compound.

Another potential approach involves the hydrocyanation of a suitable phenoxy-substituted imine. Transition metal catalysts, known to activate both the imine and the cyanide source, could facilitate this transformation. While specific examples for this compound are scarce, the broader field of asymmetric catalysis often utilizes transition metal complexes with chiral ligands to achieve enantioselective addition of cyanide to imines. mdpi.com

Furthermore, copper-catalyzed reactions have been employed in the synthesis of functionalized 2-amino-3-cyano pyrroles. rsc.org These reactions proceed through the formation of a ketenimine intermediate, which is then intercepted by a nucleophile. A similar strategy could potentially be envisioned for the synthesis of this compound.

The following table summarizes transition metal catalysts used in the synthesis of related aminonitrile compounds, which could serve as a starting point for developing a synthesis for this compound.

| Catalyst | Related Compound Synthesized | Reaction Type | Key Advantages |

| Fe3O4@SiO2@CeO2 | 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile | One-pot, three-component | Magnetically recoverable, high efficiency, solvent-free conditions researchgate.net |

| Cu0.5Co0.5Fe2O4 | 2-amino-4H-chromene derivatives | Multicomponent | High catalytic activity, short reaction times, magnetic separability researchgate.net |

| Copper(I) iodide | Functionalized 2-amino-3-cyano pyrroles | Azide-alkyne cycloaddition/ketenimine interception | High yields, excellent regioselectivity rsc.org |

It is important to note that the reaction conditions, including the choice of ligand, solvent, and temperature, would need to be optimized for the specific synthesis of this compound.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methods, aiming to reduce the environmental impact of chemical processes. While specific green synthesis routes for this compound are not detailed in the available literature, general strategies applied to the synthesis of related aminonitriles can be considered.

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, solvent-free conditions. Research on the synthesis of 2-amino-4H-chromene derivatives has demonstrated the feasibility of using magnetically recoverable nanoparticles as catalysts in solvent-free reactions, leading to high yields and easy catalyst separation and reuse. researchgate.net This approach significantly reduces volatile organic compound (VOC) emissions and simplifies product purification.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. Multicomponent reactions, such as the one-pot synthesis of 2-amino-4H-pyran derivatives, are inherently more atom-economical as they combine several synthetic steps without isolating intermediates, thus reducing waste and energy consumption. researchgate.netnih.gov A hypothetical green synthesis of this compound would likely involve a one-pot, multicomponent reaction.

The choice of reagents is also crucial. The use of less toxic cyanide sources is an important consideration. While traditional methods might use highly toxic hydrogen cyanide or alkali metal cyanides, alternative cyanide sources are being explored in related syntheses.

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound, based on methodologies for similar compounds.

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Use of Greener Solvents | Employing water or solvent-free conditions, as demonstrated in the synthesis of related chromene and pyran derivatives. researchgate.netresearchgate.net |

| Catalyst Recyclability | Utilizing magnetically separable nanocatalysts (e.g., iron oxide-based) for easy recovery and reuse. researchgate.net |

| Atom Economy | Designing a one-pot, multicomponent reaction of phenoxyacetaldehyde, a cyanide source, and an ammonia source. researchgate.netnih.gov |

| Use of Safer Reagents | Exploring less toxic and more stable cyanide-releasing agents. |

Chemical Reactivity and Transformation Pathways of 2 Amino 3 Phenoxypropanenitrile

Reactions of the Amino Functionality

The primary amino group in 2-Amino-3-phenoxypropanenitrile is a nucleophilic center and can undergo a range of reactions typical for aliphatic amines. enamine.net These transformations allow for the introduction of diverse substituents, leading to a wide array of derivatives.

Key reactions involving the amino group include:

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms an N-acylated derivative, which is an amide. acs.orgmnstate.edu For instance, reaction with acetyl chloride would yield N-(1-cyano-2-phenoxyethyl)acetamide. These N-acylated α-aminonitriles are of interest as they are a known class of inhibitors for certain proteases. acs.org

Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides. This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. acs.org

Condensation with Carbonyls: The primary amine can condense with aldehydes and ketones to form an imine (or Schiff base). mnstate.edu This reaction is often reversible and acid-catalyzed.

Reaction with Nitrous Acid: Like other primary amines, the amino group can react with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. However, diazonium salts derived from α-amino nitriles can be unstable intermediates. mnstate.edu

A summary of these potential reactions is presented in the table below.

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acid Chloride (R-COCl), Base | N-Acyl-2-amino-3-phenoxypropanenitrile |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-amino-3-phenoxypropanenitrile |

| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) |

Reactions of the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into other important chemical moieties like amines, aldehydes, ketones, and carboxylic acids. enamine.net Its electrophilic carbon atom is susceptible to attack by various nucleophiles.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgwikipedia.org The reaction proceeds through an intermediate amide. The final product of the complete hydrolysis of this compound would be 2-amino-3-phenoxypropanoic acid, a substituted amino acid. wikipedia.orgnih.gov This is a fundamental reaction in the context of the Strecker synthesis of amino acids. wikipedia.org

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. chemistrysteps.commasterorganicchemistry.comlibretexts.org This transformation would convert this compound into 3-phenoxypropane-1,2-diamine. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can achieve a partial reduction to an imine, which upon aqueous workup yields an aldehyde. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. masterorganicchemistry.comorganicchemistrytutor.com The initial product is an imine salt, which upon hydrolysis yields a ketone. libretexts.org For example, reacting this compound with methylmagnesium bromide followed by hydrolysis would produce 1-amino-1-phenyl-3-phenoxypropan-2-one.

A summary of these transformations is provided in the table below.

| Reaction Type | Reagent(s) | Product Type |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | 2-Amino-3-phenoxypropanoic acid |

| Reduction (Full) | 1. LiAlH₄ 2. H₂O | 3-Phenoxypropane-1,2-diamine |

| Reduction (Partial) | 1. DIBAL-H 2. H₂O | 2-Amino-3-phenoxypropanal |

| Ketone Synthesis | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone |

Reactions of the Phenoxy Moiety

The phenoxy group consists of a phenyl ring attached to an ether oxygen. The alkoxy (-OR) group is an activating, ortho-, para-director for electrophilic aromatic substitution (EAS) reactions. organicmystery.comlibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance, stabilizing the carbocation intermediate formed during the attack of an electrophile. quora.com

Typical EAS reactions for the phenoxy group include:

Halogenation: The aromatic ring can be halogenated with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). byjus.comwikipedia.org The substitution will predominantly occur at the ortho and para positions relative to the ether linkage.

Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, primarily at the ortho and para positions. quora.comvedantu.com

Friedel-Crafts Reactions: The ring can undergo Friedel-Crafts alkylation and acylation. youtube.com However, these reactions can sometimes be complicated by the Lewis acid catalyst coordinating with the ether oxygen, which can deactivate the ring. youtube.com

The expected products for these reactions are summarized below.

| Reaction Type | Reagent(s) | Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2-Amino-3-(bromo-phenoxy)propanenitrile (ortho/para isomers) |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-3-(nitro-phenoxy)propanenitrile (ortho/para isomers) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Amino-3-(acyl-phenoxy)propanenitrile (ortho/para isomers) |

Stereoselective Chemical Transformations

The carbon atom attached to both the amino and nitrile groups (the α-carbon) is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The development of synthetic methods to selectively produce one stereoisomer over another is a significant area of research.

The primary method for the asymmetric synthesis of α-amino nitriles is the enantioselective Strecker reaction. mdpi.comacs.org This reaction involves the addition of a cyanide source to an imine in the presence of a chiral catalyst. acs.org The catalyst creates a chiral environment, favoring the formation of one enantiomer of the α-amino nitrile product over the other.

Several types of catalysts have been developed for this purpose:

Chiral Metal Complexes: Lewis acidic metal complexes with chiral ligands, such as those based on zirconium or aluminum, have been shown to effectively catalyze the addition of cyanide to imines with high enantioselectivity. rsc.org

Organocatalysts: Non-metal, small organic molecules can also serve as highly effective chiral catalysts. Examples include chiral guanidines, squaramides, and thiourea (B124793) derivatives. mdpi.comacs.orgnih.gov These catalysts often work by activating the imine through hydrogen bonding. mdpi.com

By carefully selecting the appropriate chiral catalyst and reaction conditions, it is possible to synthesize either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess (ee). acs.org

| Catalyst Type | Example | General Outcome |

| Chiral Lewis Acid | Zirconium-BINOL complex rsc.org | High yield and enantioselectivity for aryl aldimines. rsc.org |

| Chiral Organocatalyst | Bicyclic Guanidine acs.orgnih.gov | High yields and enantiomeric excesses for N-benzhydryl imines. nih.gov |

| Chiral Organocatalyst | Squaramide mdpi.com | Good yields and high enantioselectivity via H-bonding activation. mdpi.com |

When a molecule contains two or more stereocenters, diastereomers can exist. Diastereoselective synthesis aims to control the relative configuration of these stereocenters. For derivatives of this compound, a second stereocenter could be introduced through reactions at the α-carbon or adjacent positions.

Key strategies for diastereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. It directs the stereochemical course of a reaction before being removed. For example, an α-aminonitrile can be derived from a chiral amine (the auxiliary), and subsequent reactions, such as alkylation at the α-carbon, can proceed with high diastereoselectivity due to the steric influence of the auxiliary. acs.orgacs.org

Substrate-Controlled Reactions: Existing stereocenters in the molecule can influence the stereochemical outcome of a new stereocenter's formation. For instance, the aldolization of a lithiated N-protected aminoacetonitrile (B1212223) with an aldehyde can provide diastereomerically pure anti-β-hydroxy-α-aminonitriles. acs.org

Reagent-Controlled Reactions: The choice of reagents can dictate the diastereomeric outcome. A notable example is the addition of deprotonated nitriles to imines, where using n-butyllithium (nBuLi) as the base can lead to the kinetically favored anti-β-aminonitrile, while using lithium hexamethyldisilazide (LHMDS) can yield the thermodynamically favored syn-β-aminonitrile. nih.govacs.org This allows for selective access to either diastereomer by simply changing the base. acs.org

Mechanistic Investigations of Chemical Processes Involving 2 Amino 3 Phenoxypropanenitrile

Elucidation of Reaction Mechanisms and Intermediates

No specific studies detailing the reaction mechanisms or identifying intermediates for transformations involving 2-Amino-3-phenoxypropanenitrile were found.

Kinetic and Thermodynamic Studies of Transformations

No kinetic or thermodynamic data for the transformations of this compound has been published in the available scientific literature.

Computational Approaches to Reaction Mechanism Understanding

No computational studies modeling the reaction mechanisms of this compound were identified.

To provide the requested detailed article, further experimental and computational research on this compound would be required.

2 Amino 3 Phenoxypropanenitrile As a Versatile Building Block in Organic Synthesis

Utility in Heterocyclic Compound Construction

The inherent reactivity of the amino and nitrile groups in 2-Amino-3-phenoxypropanenitrile makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. arkat-usa.org The amino group can act as a nucleophile, while the nitrile group can undergo cycloaddition or be transformed into other functional groups, facilitating the formation of diverse ring structures.

One potential application is in the synthesis of substituted imidazoles. By reacting this compound with an appropriate dicarbonyl compound or its equivalent, a condensation reaction followed by cyclization can lead to the formation of a highly substituted imidazole (B134444) ring. The phenoxymethyl (B101242) group would be retained as a key substituent, influencing the physicochemical properties of the final compound.

Furthermore, the synthesis of various nitrogen- and oxygen-containing heterocycles can be envisioned. For instance, reaction with phosgene (B1210022) or its equivalents could yield substituted pyrimidines or other fused heterocyclic systems of potential pharmacological interest. Similarly, condensation reactions with β-ketoesters or malonates could provide access to substituted pyridone and dihydropyridine (B1217469) derivatives.

The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, could potentially be adapted for this compound. nih.gov Although the classic Gewald reaction involves an α-methylene ketone, the reactivity of the nitrile group in concert with a suitable sulfur source and a carbonyl compound could lead to the formation of highly functionalized thiophenes.

Below is a table illustrating the potential of this compound in the synthesis of various heterocyclic cores.

| Heterocyclic Core | Potential Reagents and Conditions | Resulting Scaffold |

| Imidazole | 1,2-Dicarbonyl compound, acid catalyst | 4-(Phenoxymethyl)-5-substituted-1H-imidazole |

| Pyrimidine | Diethyl carbonate, strong base | 4-Amino-5-(phenoxymethyl)-1H-pyrimidin-2-one |

| Thiophene | Elemental sulfur, a ketone/aldehyde, base | 2-Amino-3-cyano-4-substituted-5-(phenoxymethyl)thiophene |

| Pyridine | β-Ketoester, base | 2-Hydroxy-4-(phenoxymethyl)-6-substituted-nicotinonitrile |

Integration into Complex Molecular Architectures

The strategic placement of the amino and nitrile functionalities allows for the seamless integration of the this compound scaffold into larger and more complex molecular architectures. The amino group serves as a handle for peptide coupling reactions, allowing for the incorporation of this unit into peptide chains or the synthesis of peptidomimetics. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification and elongation of the molecular structure.

For example, the synthesis of complex macrocycles can be envisioned. By functionalizing the amino group and then converting the nitrile to a different reactive group (e.g., an alkyne or azide (B81097) via multi-step synthesis), intramolecular cyclization reactions such as ring-closing metathesis or click chemistry could be employed to construct macrocyclic structures containing the phenoxymethyl side chain.

The development of cascade or domino reactions starting from this compound could also lead to the rapid assembly of complex polycyclic systems. nih.gov A carefully designed reaction sequence could involve an initial reaction at the amino group, followed by a series of intramolecular cyclizations involving the nitrile group, leading to the formation of multiple rings in a single synthetic operation.

The following table outlines hypothetical multi-step synthetic strategies for integrating this compound into more complex molecules.

| Target Molecular Architecture | Key Transformation Steps | Potential Application |

| Peptidomimetic | N-acylation, Nitrile hydrolysis to carboxylic acid, Amide coupling | Development of novel protease inhibitors |

| Macrocycle | N-alkenylation, Nitrile reduction to amine, Ring-closing metathesis | Synthesis of novel ionophores or host molecules |

| Fused Polycyclic System | Reaction with a bifunctional reagent, Intramolecular cyclization cascade | Core structures for natural product synthesis |

Role in the Synthesis of Non-Canonical Amino Acid Derivatives

Non-canonical amino acids (ncAAs) are powerful tools for protein engineering and drug discovery, offering novel functionalities not found in the 20 proteinogenic amino acids. nih.govnih.govuh.edu this compound serves as an excellent starting material for the synthesis of a variety of ncAAs with a phenoxy ether linkage in the side chain.

The most direct transformation is the hydrolysis of the nitrile group to a carboxylic acid. This would yield 2-amino-3-phenoxypropanoic acid, a non-canonical alpha-amino acid. This amino acid could then be used in solid-phase peptide synthesis to be incorporated into peptide sequences, potentially altering their conformation and biological activity. nih.gov

Further modifications of the phenoxy group could lead to a diverse range of ncAAs. For instance, electrophilic aromatic substitution on the phenyl ring could introduce various substituents (e.g., nitro, halogen, or alkyl groups), allowing for the fine-tuning of the electronic and steric properties of the amino acid side chain. These modified ncAAs could be valuable as probes for studying protein structure and function or as building blocks for novel pharmaceuticals. nih.gov

A hypothetical synthetic pathway to a non-canonical amino acid and its derivatives is presented below:

| Starting Material | Reaction | Product |

| This compound | Acid or base hydrolysis | 2-Amino-3-phenoxypropanoic acid |

| 2-Amino-3-phenoxypropanoic acid | Nitration (HNO3/H2SO4) | 2-Amino-3-(4-nitrophenoxy)propanoic acid |

| 2-Amino-3-phenoxypropanoic acid | Bromination (Br2, Lewis acid) | 2-Amino-3-(4-bromophenoxy)propanoic acid |

Applications in Chemical Library Generation

The generation of chemical libraries containing a high degree of molecular diversity is a cornerstone of modern drug discovery. chemrxiv.orgnih.govnih.gov The structure of this compound is well-suited for its use as a scaffold in combinatorial chemistry to generate large libraries of related compounds.

The amino group provides a convenient attachment point for a wide variety of building blocks through amide bond formation. A diverse set of carboxylic acids can be coupled to the amino group, introducing a wide range of R-groups. Simultaneously or subsequently, the nitrile group can be reacted with a variety of reagents to introduce further diversity. For example, reaction with different organometallic reagents could lead to a library of ketones, while reduction followed by reductive amination with a library of aldehydes would yield a diverse set of secondary amines.

This "two-point" diversification strategy allows for the rapid generation of a large number of distinct compounds from a single, readily accessible scaffold. The resulting libraries can then be screened for biological activity against various targets, accelerating the discovery of new lead compounds.

The table below illustrates a potential combinatorial library synthesis scheme using this compound as the core scaffold.

| Diversification Point 1 (Amino Group) | Diversification Point 2 (Nitrile Group) | Resulting Compound Class |

| Library of Carboxylic Acids (R1-COOH) | Grignard Reagents (R2-MgBr) | α-Amino ketones |

| Library of Sulfonyl Chlorides (R1-SO2Cl) | Reduction (e.g., LiAlH4) followed by reductive amination with Aldehydes (R2-CHO) | N-Sulfonylated-β-amino alcohols |

| Library of Isocyanates (R1-NCO) | Cycloaddition with azides (R2-N3) | Ureido-tetrazoles |

Design and Synthesis of 2 Amino 3 Phenoxypropanenitrile Derivatives and Analogues

Structural Modification at the Amino Group

The primary amino group in 2-amino-3-phenoxypropanenitrile is a key site for structural modification, offering a versatile handle for introducing a wide range of substituents. Common modifications include N-alkylation and N-acylation, which can significantly alter the compound's physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity.

N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through various methods. Reductive amination, for instance, involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent. This method is highly versatile for producing mono- or di-alkylated derivatives.

N-Acylation: Acylation of the amino group to form amides is a common and straightforward transformation. This can be accomplished by reacting this compound with acyl chlorides or anhydrides under basic conditions. The resulting amides are generally more stable and less basic than the parent amine.

| Modification Type | Reagent Example | Potential Product |

| Mono-N-Alkylation | Acetaldehyde/NaBH4 | N-ethyl-2-amino-3-phenoxypropanenitrile |

| Di-N-Alkylation | Formaldehyde/HCOOH (Eschweiler-Clarke) | N,N-dimethyl-2-amino-3-phenoxypropanenitrile |

| N-Acylation | Acetyl chloride | N-(2-cyano-1-phenoxyethyl)acetamide |

| N-Sulfonylation | Benzenesulfonyl chloride | N-(2-cyano-1-phenoxyethyl)benzenesulfonamide |

Structural Modification at the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into several other functionalities, providing a rich avenue for creating derivatives with diverse chemical properties. wikipedia.org Key transformations include hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. lumenlearning.comchemistrysteps.comlibretexts.orglibretexts.orgbyjus.comlibretexts.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid, will convert the nitrile to a carboxylic acid. libretexts.orglibretexts.org Conversely, base-catalyzed hydrolysis with a reagent such as sodium hydroxide (B78521) will initially form a carboxylate salt, which can then be neutralized to the carboxylic acid. libretexts.orglibretexts.org Partial hydrolysis to the corresponding amide can also be achieved under controlled conditions. libretexts.orgresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. chemguide.co.uknih.govyoutube.comorganic-chemistry.org This transformation converts the cyano group into an aminomethyl group, introducing an additional primary amine functionality into the molecule.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloaddition with azides can lead to the formation of tetrazole rings, which are often used as bioisosteres for carboxylic acids. researchgate.netresearchgate.netmdpi.commdpi.com

| Modification Type | Reagent/Condition | Potential Product |

| Full Hydrolysis (Acidic) | HCl, H2O, heat | 2-Amino-3-phenoxypropanoic acid |

| Partial Hydrolysis | H2O2, base | 2-Amino-3-phenoxypropanamide |

| Reduction | LiAlH4 | 2-Amino-3-phenoxypropane-1-amine |

| [3+2] Cycloaddition | Sodium azide (B81097) | 5-(1-Amino-2-phenoxyethyl)-1H-tetrazole |

Structural Modification of the Phenoxy Moiety

The phenoxy group provides another site for structural variation. Modifications to the phenyl ring can be used to modulate electronic properties, steric bulk, and metabolic stability.

Electrophilic Aromatic Substitution: The phenyl ring of the phenoxy moiety can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, substituents such as halogens (e.g., -Cl, -Br), nitro groups (-NO2), or alkyl groups can be introduced onto the ring. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the ether oxygen.

Nucleophilic Aromatic Substitution: While less common for simple phenyl ethers, nucleophilic aromatic substitution can be possible if the ring is activated by strongly electron-withdrawing groups.

| Modification Type | Reagent Example | Potential Product |

| Halogenation | Br2, FeBr3 | 2-Amino-3-(4-bromophenoxy)propanenitrile |

| Nitration | HNO3, H2SO4 | 2-Amino-3-(4-nitrophenoxy)propanenitrile |

| Friedel-Crafts Alkylation | CH3Cl, AlCl3 | 2-Amino-3-(4-methylphenoxy)propanenitrile |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 2-Amino-3-(4-acetylphenoxy)propanenitrile |

Stereochemical Control in Derivative Synthesis

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. The stereochemistry of a molecule is often crucial for its biological activity. Therefore, controlling the stereochemical outcome of the synthesis of its derivatives is of significant importance.

Asymmetric Synthesis: Enantiomerically pure derivatives can be prepared through asymmetric synthesis. This can involve the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. tcichemicals.com Another approach is the use of chiral catalysts, such as enzymes or chiral metal complexes, to favor the formation of one enantiomer over the other. nih.gov For example, a stereoselective synthesis could start from a chiral building block like Garner's aldehyde to construct the desired stereocenters. elsevierpure.commdpi.com

Chiral Resolution: If a racemic mixture of a derivative is synthesized, the enantiomers can be separated through chiral resolution. tcichemicals.comnih.gov This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.

| Strategy | Method | Description |

| Asymmetric Synthesis | Chiral Auxiliary | A chiral group is attached to the starting material to guide the formation of a specific stereoisomer. |

| Asymmetric Synthesis | Chiral Catalyst | A chiral catalyst is used to selectively produce one enantiomer in excess. |

| Chiral Resolution | Diastereomer Formation | The racemic mixture is reacted with a chiral resolving agent to form separable diastereomers. |

| Chiral Resolution | Chiral Chromatography | The enantiomers are separated using a chiral stationary phase in a chromatography column. |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Amino 3 Phenoxypropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Multidimensional Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. For 2-Amino-3-phenoxypropanenitrile, ¹H and ¹³C NMR provide the initial data points for structural confirmation.

¹H NMR Spectroscopy allows for the identification of the different proton environments. The spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, typically in the range of δ 6.8-7.4 ppm. The protons on the aliphatic backbone (at C2 and C3) would appear at a more upfield chemical shift. The methine proton at C2, being adjacent to both the amino and nitrile groups, would likely be found around δ 4.0-4.5 ppm, while the methylene (B1212753) protons at C3, adjacent to the oxygen of the phenoxy group, would be expected in a similar region. The amine (NH₂) protons can appear over a broad range and may be subject to exchange with deuterated solvents. docbrown.info

¹³C NMR Spectroscopy provides insight into the carbon skeleton. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The aromatic carbons of the phenoxy group would resonate between δ 110-160 ppm. The aliphatic carbons, C2 and C3, would be found further upfield. The carbon attached to the amino group (C2) would likely be in the δ 40-60 ppm range, while the carbon attached to the phenoxy oxygen (C3) would be expected around δ 60-80 ppm. mdpi.com

Advanced and Multidimensional NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning these resonances. nist.gov A COSY experiment would reveal the coupling between the protons on C2 and C3, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, solidifying the assignment of the aliphatic backbone and the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound

Click to view interactive table

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C≡N) | - | 118 - 122 |

| C2 (CH-NH₂) | 4.0 - 4.5 | 45 - 55 |

| C3 (CH₂-O) | 4.1 - 4.6 | 65 - 75 |

| NH₂ | 1.5 - 3.5 (broad) | - |

| Aromatic C-H (ortho, para) | 6.8 - 7.1 | 115 - 122 |

| Aromatic C-H (meta) | 7.2 - 7.4 | 129 - 131 |

| Aromatic C-O | - | 157 - 160 |

Vibrational Spectroscopy (Infrared and Raman): Detailed Mode Analysis and Band Assignments

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent and diagnostic peak in the IR spectrum would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The N-H stretching of the primary amine would be visible as one or two bands in the 3500-3300 cm⁻¹ region. The C-O-C stretching vibrations of the phenoxy ether linkage are expected to produce strong bands in the 1260-1000 cm⁻¹ range. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region, and C-H bending modes for the aromatic ring will also be present. researchgate.net

Raman Spectroscopy , being more sensitive to non-polar bonds, would complement the IR data. The C≡N stretch is also Raman active and would be a strong feature. The symmetric stretching of the aromatic ring would be particularly intense in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

Click to view interactive table

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H stretch (amine) | 3500 - 3300 | Medium | Weak |

| Aromatic C-H stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H stretch | 3000 - 2850 | Medium | Medium |

| C≡N stretch (nitrile) | 2260 - 2240 | Medium, Sharp | Strong |

| N-H bend (amine) | 1650 - 1580 | Medium | Weak |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong | Strong |

| Asymmetric C-O-C stretch | 1260 - 1200 | Strong | Weak |

| Symmetric C-O-C stretch | 1075 - 1020 | Medium | Medium |

Mass Spectrometry: High-Resolution and Tandem Mass Spectrometry for Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. unito.it

Upon electrospray ionization (ESI), this compound is expected to readily form a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion would likely lead to several characteristic fragmentation pathways. A common fragmentation for amino compounds is the loss of ammonia (B1221849) (NH₃). Another probable fragmentation is the cleavage of the C2-C3 bond, leading to fragments corresponding to the phenoxy-containing portion and the amino-nitrile portion. Cleavage of the ether bond is also possible, resulting in a phenoxy radical or cation and the corresponding aliphatic chain fragment.

Predicted Fragmentation Pathways for [M+H]⁺ of this compound

Click to view interactive table

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 163.08 | 146.06 | NH₃ | [M+H-NH₃]⁺ |

| 163.08 | 94.04 | C₃H₅N₂ | [C₆H₅OH]⁺ (Phenol) |

| 163.08 | 77.04 | C₃H₆N₂O | [C₆H₅]⁺ (Phenyl cation) |

| 163.08 | 69.04 | C₆H₅OH | [C₃H₅N₂]⁺ |

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of a chiral center, such as C2 in this compound.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The phenoxy group and the nitrile group are the primary chromophores in this compound. The aromatic chromophore will give rise to CD signals in the UV region, typically between 250 and 280 nm (π→π* transitions) and a stronger band near 200-220 nm. The sign of the Cotton effect (positive or negative) for these transitions is dependent on the spatial arrangement of the chromophores around the chiral center. For L-amino acids, a positive Cotton effect is often observed for the n→π* transition of the carboxyl group around 210 nm. mdpi.com A similar principle would apply here, where the stereochemistry at C2 dictates the sign of the CD bands.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov An ORD spectrum will show a plain curve far from the absorption bands and a Cotton effect curve (with peaks and troughs) in the region of the chromophoric absorptions. The sign of the Cotton effect in ORD is directly related to that in CD and can be used to assign the absolute configuration based on empirical rules like the Octant Rule or by comparison with structurally related compounds of known configuration. For instance, L-amino acids generally exhibit a positive Cotton effect. mdpi.com

The combination of CD and ORD provides a powerful, non-destructive method to assign the absolute stereochemistry of the enantiomers of this compound.

Theoretical and Computational Chemistry Studies of 2 Amino 3 Phenoxypropanenitrile

Quantum Mechanical Investigations of Molecular Geometry and Electronic Structure8.2. Spectroscopic Parameter Prediction and Experimental Validation8.3. Computational Mechanistic Elucidations of Chemical Reactions8.4. Molecular Dynamics Simulations and Conformation Analysis

While computational chemistry is a powerful tool for investigating the properties of novel molecules, it appears that 2-Amino-3-phenoxypropanenitrile has not yet been the subject of such published research. Theoretical studies on other amino compounds have been conducted, exploring their molecular geometry, electronic properties, and spectroscopic signatures. However, these findings are specific to the studied molecules and cannot be extrapolated to this compound due to differences in their chemical structures.

Future computational research on this compound would be necessary to generate the data required to populate the outlined sections. Such studies could provide valuable insights into its fundamental chemical and physical properties.

Coordination Chemistry and Ligand Applications of 2 Amino 3 Phenoxypropanenitrile

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Amino-3-phenoxypropanenitrile would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general approach for synthesizing metal complexes with aminonitrile and phenoxy-containing ligands often involves refluxing a solution of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol. nih.govignited.in The resulting complexes can then be isolated as crystalline solids.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: This technique would be crucial for determining the coordination mode of the ligand. Coordination of the nitrile nitrogen to a metal center typically results in a shift of the ν(C≡N) stretching frequency. researchgate.net Similarly, the coordination of the amino group would be indicated by shifts in the N-H stretching and bending vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the ligand's environment upon complexation. Changes in the chemical shifts of the protons and carbons near the coordinating groups can confirm the formation of the complex. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes would offer insights into the geometry around the metal center and the nature of the metal-ligand bonding.

Table 1: Hypothetical Spectroscopic Data for a Metal Complex of this compound

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Hypothetical) | Interpretation |

| IR Spectroscopy (cm⁻¹) | ν(C≡N) ~2250, ν(N-H) ~3300-3400 | Shift in ν(C≡N) and ν(N-H) | Coordination of nitrile and amino groups |

| ¹H NMR Spectroscopy (ppm) | Signals for phenoxy and aminopropane backbone | Shifts in proton signals near N and CN groups | Ligand coordination to the metal center |

| ¹³C NMR Spectroscopy (ppm) | Signal for nitrile carbon ~120 ppm | Shift in the nitrile carbon signal | Confirmation of nitrile group coordination |

Chelation Properties and Ligand Binding Modes

Based on its structure, this compound possesses two potential donor sites: the nitrogen atom of the amino group and the nitrogen atom of the nitrile group. This allows for several possible binding modes.

Monodentate Coordination: The ligand could coordinate to a metal center through either the amino nitrogen or the nitrile nitrogen. Nitriles are known to act as monodentate ligands. nih.govunibo.it

Bidentate Chelation: The most probable coordination mode would be as a bidentate ligand, forming a stable five-membered chelate ring through the simultaneous coordination of the amino and nitrile nitrogen atoms. The formation of five- or six-membered chelate rings is a common feature in coordination chemistry, leading to enhanced stability of the resulting complex. nih.gov

Bridging Coordination: In polynuclear complexes, the ligand could potentially act as a bridging ligand, with the amino and nitrile groups coordinating to different metal centers.

The phenoxy group is less likely to be directly involved in coordination unless the ether oxygen participates, which is less common but not impossible. The electronic properties of the phenoxy group can, however, influence the donor strength of the amino and nitrile groups through inductive effects.

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes containing aminonitrile and phenoxy-type ligands have shown promise in various catalytic applications. researchgate.netresearchgate.net By analogy, metal complexes of this compound could potentially catalyze a range of organic transformations.

Transition metal complexes with phenoxy-imine ligands, which share structural similarities with the proposed ligand, are active catalysts for polymerization reactions, such as the polymerization of olefins. researchgate.netnih.gov The electronic and steric properties of the ligand can be tuned to control the activity of the catalyst and the properties of the resulting polymer.

Furthermore, the presence of both a nitrile and an amino group could lead to interesting reactivity. Coordinated nitriles can be susceptible to nucleophilic attack, and metal complexes can catalyze the hydrolysis of nitriles to amides. wikipedia.org It is conceivable that complexes of this compound could be investigated for such transformations.

Ruthenium complexes bearing phenoxy ligands have been shown to be effective catalysts for reactions such as SNAr reactions and the decarboxylation of phenylacetic acids. nih.gov This suggests that ruthenium complexes of this compound could also exhibit catalytic activity in these areas.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Metal | Potential Catalytic Reaction | Relevant Analogous Systems |

| Titanium, Zirconium | Olefin Polymerization | Phenoxy-imine complexes researchgate.net |

| Ruthenium | SNAr Reactions, Decarboxylation | Ruthenium phenoxo complexes nih.gov |

| Iron, Cobalt | Nitrile Hydrolysis | Metal-nitrile complexes wikipedia.org |

| Manganese | Oxidation Reactions | Schiff-base complexes nih.gov |

Future Research Perspectives and Interdisciplinary Opportunities

Emerging Methodologies in 2-Amino-3-phenoxypropanenitrile Synthesis

The synthesis of α-aminonitriles, the class to which this compound belongs, has evolved significantly beyond the classic Strecker reaction first reported in 1850. mdpi.comacs.org Modern organic synthesis seeks greener, more efficient, and highly selective methods. For a molecule like this compound, this involves the strategic formation of a stereocenter at the α-carbon.

Emerging strategies that could be applied to its synthesis include:

Organocatalytic Asymmetric Strecker Reactions: The use of small organic molecules as catalysts has become a powerful tool for achieving high enantioselectivity. Chiral Brønsted acids or bifunctional catalysts like those derived from quinine (B1679958) or chiral amides can activate the imine intermediate formed from phenoxyacetaldehyde (B1585835) and an ammonia (B1221849) source, guiding the nucleophilic attack of a cyanide donor to favor one enantiomer. mdpi.com Organocatalysts offer an alternative to transition metals, often with lower toxicity and milder reaction conditions. mdpi.com

Cross-Dehydrogenative Coupling (CDC): Recent advances have focused on the functionalization of C-H bonds as an efficient alternative to using pre-functionalized starting materials. mdpi.com A potential CDC approach to this compound could involve the oxidative cyanation of a suitable secondary or tertiary amine precursor, bypassing the traditional aldehyde-based route. mdpi.com

Solvent-Free and Catalyst-Free Methods: In a push for sustainable chemistry, methods that operate under solvent-free conditions are highly desirable. For instance, the three-component reaction of aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN) has been effectively catalyzed by sulfated polyborate at room temperature, achieving excellent yields without bulk solvent. mdpi.com

These methodologies offer pathways to produce this compound with high purity and controlled chirality, which is crucial for its potential applications in pharmacology and materials science. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for α-Aminonitriles

| Methodology | Typical Catalyst/Reagent | Key Advantages | Potential Yield Range | Reference |

|---|---|---|---|---|

| Organocatalytic Strecker | Chiral Amides, Brønsted Acids | High enantioselectivity (up to 99% ee), metal-free | 79-99% | mdpi.com |

| C-H Functionalization (CDC) | Transition Metals (Fe, Cu, Ru) or Organocatalysts | High atom economy, uses unfunctionalized precursors | Varies | mdpi.com |

| Solvent-Free Synthesis | Sulfated Polyborate, TMSCN | Environmentally friendly, simple work-up | Up to 99% | mdpi.com |

Novel Chemical Transformations and Reactivity Patterns

The reactivity of this compound is dominated by its two key functional groups: the α-amino group and the nitrile group. This duality makes it a versatile synthetic intermediate.

Precursor to Unnatural Amino Acids: The most fundamental transformation is the hydrolysis of the nitrile group to a carboxylic acid. This converts this compound into the unnatural amino acid 3-phenoxyalanine. This transformation is a cornerstone of the Strecker synthesis, which was historically used to produce the first amino acids like alanine. mdpi.comacs.org

Heterocycle Synthesis: α-Aminonitriles are valuable precursors for a variety of nitrogen-containing heterocycles. Research has shown that α-aminonitriles can react with aminothiols like cysteine to form thiazoline (B8809763) rings, which can subsequently hydrolyze to form dipeptides. mdpi.com This reactivity suggests that this compound could be a building block for complex heterocyclic scaffolds, potentially including imidazoles, which are significant in biochemistry. mdpi.com

N-Functionalization: The primary amine offers a reactive handle for various modifications. For example, N-acylation of α-aminonitriles has been shown to produce a class of potent mechanism-based inhibitors for serine and cysteine proteases. acs.org This opens the door to transforming this compound into targeted enzyme inhibitors.

Multicomponent Reactions: The inherent structure of aminonitriles makes them ideal candidates for multicomponent reactions, where multiple starting materials combine in a single step to form a complex product. Their use as intermediates in the synthesis of highly substituted amino-3,5-dicyanopyridines highlights their utility in building molecular complexity efficiently. nih.gov

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents | Product Class | Significance | Reference |

|---|---|---|---|---|

| Nitrile Hydrolysis | Acid or Base (e.g., HCl, NaOH) | α-Amino Acid | Synthesis of unnatural amino acids | mdpi.comacs.org |

| Cyclization | Aminothiols (e.g., Cysteine) | Thiazolines, Dipeptides | Prebiotic chemistry, peptide synthesis | mdpi.com |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl Aminonitriles | Enzyme inhibitor synthesis | acs.org |

| Condensation | Malononitrile, Aldehydes | Substituted Pyridines | Building complex heterocyclic libraries | nih.gov |

Advancements in Theoretical Modeling for Predictive Design

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound before committing to extensive lab work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate chemical structure with biological activity. For a library of derivatives based on the this compound scaffold, QSAR could predict their potential as, for example, enzyme inhibitors by identifying key structural descriptors that influence their potency. nih.gov

Molecular Docking: To explore potential biological targets, molecular docking simulations can be used to predict how this compound and its derivatives might bind to the active site of an enzyme. This technique was used to design novel inhibitors for targets like aminopeptidase (B13392206) N/CD13 and aurora kinases, providing insights into binding interactions and guiding the synthesis of more potent compounds. nih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time. For instance, a 100-nanosecond simulation was used to confirm the stability of a promising 2-amino thiazole (B1198619) derivative in the active site of its target kinase, validating the initial docking results. nih.gov

Reaction Mechanism Calculations: Theoretical calculations, such as Density Functional Theory (DFT), can be used to support experimental findings and predict reactivity. Such calculations have been used to show why α-aminonitriles are more reactive than other nitriles in certain reactions, providing a deeper understanding of their chemical behavior. mdpi.com

Integration into Advanced Materials Science Research

The unique structure of this compound makes it a candidate for incorporation into advanced materials, primarily through its conversion to the corresponding amino acid, 3-phenoxyalanine.

Polypeptide Synthesis: Polypeptides are crucial in biomaterials and medicine. A recently developed method allows for the facile synthesis of N-phenoxycarbonyl (NPC) amino acids, which can be directly polymerized. rsc.org By converting this compound to 3-phenoxyalanine and then to its NPC derivative, it could be incorporated into novel polypeptides. The bulky, aromatic phenoxy side chain would be expected to influence the polymer's secondary structure, thermal stability, and hydrophobicity, making it useful for creating specialized biomaterials.

Functional Polymers: Beyond polypeptides, the amine functionality allows for its incorporation into other polymer backbones, such as polyamides or polyimides. The phenoxy group would act as a pendant functional group, modifying the material's bulk properties.

Nanostructured Materials: The development of nanostructured metal oxide sensors for detecting gases like H₂S demonstrates the broader trend of using organic molecules to functionalize inorganic materials. acs.org While not a direct application, it highlights the potential for molecules like this compound to be used as surface modifiers or as building blocks in metal-organic frameworks (MOFs), where the phenoxy and amino groups could coordinate with metal centers and influence the framework's porosity and functionality.

Role in Chemical Biology Tool Development

Chemical biology utilizes small molecules to probe and manipulate biological systems. The α-aminonitrile scaffold is a proven platform for developing such tools.

Mechanism-Based Enzyme Inhibitors: As previously noted, N-acylated α-aminonitriles are effective inhibitors of serine and cysteine proteases. acs.org The nitrile group acts as an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue (like cysteine) in an enzyme's active site. This makes this compound a promising starting point for designing specific, covalent inhibitors for this important class of enzymes.

Building Blocks for Bioactive Molecules: α-Aminonitriles are key intermediates in the synthesis of a wide range of biologically active compounds. Research has shown their utility in creating libraries of compounds evaluated as antiviral and antitumor agents. nih.gov The this compound structure could serve as a versatile synthon for generating novel derivatives for high-throughput screening against various biological targets.

Probes of Prebiotic Chemistry: Aminonitriles are considered central players in the prebiotic synthesis of life's building blocks. nih.gov Experiments simulating early Earth conditions have shown that aminonitriles can lead to the formation of amino acids, peptides, and even heterocyclic bases like imidazoles, which are precursors to purine (B94841) nucleotides. mdpi.comnih.gov Studying the reactivity of this compound under similar conditions could provide further insight into the chemical evolution of biological systems.

Q & A

Q. How can discrepancies in spectroscopic data for this compound be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.